2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone
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Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve detailing the methods and reagents used in the synthesis of the compound, along with any reaction conditions such as temperature and pressure.Molecular Structure Analysis
This would involve a detailed study of the compound’s molecular structure, including bond lengths and angles, molecular geometry, and electronic structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its reactions with various reagents, its stability under different conditions, and any catalytic activity it may have.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and redox potential).Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact, along with appropriate handling and disposal procedures.
Future Directions
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properties
IUPAC Name |
2-(3-chlorophenyl)-3-oxo-3-(2,4,5,6-tetradeuteriopyridin-3-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-12-5-1-3-10(7-12)13(8-16)14(18)11-4-2-6-17-9-11/h1-7,9,13H/i2D,4D,6D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCUVXMEZYNGKA-IYPKRFHASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C#N)C(=O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C(C#N)C2=CC(=CC=C2)Cl)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone |
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